2-Amino-4,5-difluorophenol
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Overview
Description
2-Amino-4,5-difluorophenol is a useful research compound. Its molecular formula is C6H5F2NO and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
2-Amino-4,5-difluorophenol serves as a precursor in various chemical syntheses and reactions. For instance, it plays a role in the facile and efficient synthesis of 2-amino-4,5-dihydrothiophenes through a formal (3+2)-cycloaddition of donor–acceptor cyclopropanes and ammonium thiocyanate, demonstrating broad tolerance for functional groups during the process (Jacob et al., 2021). Additionally, it has been utilized in the synthesis of novel chemical reagents like 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, showcasing the versatility of fluorophenols in chemical syntheses and the exploration of reaction mechanisms (Wan Ming-hui, 2014).
Molecular Dynamics and Fluorination Studies
In the realm of molecular dynamics and fluorination, this compound derivatives have been investigated for their inhibition performances against the corrosion of iron, employing density functional theory calculations and molecular dynamics simulations. These studies highlight the potential of such compounds in corrosion inhibition applications (Kaya et al., 2016). Furthermore, direct fluorination techniques involving 4,6-disubstituted 2-aminopyrimidines with Selectfluor have been developed, demonstrating the critical role of Ag(I) in achieving chemoselective fluorination processes (Wang et al., 2017).
Photophysical and Electronic Properties
Research on photophysical characterization of new 3-amino and 3-acetamido BODIPY dyes with solvent-sensitive properties, which includes derivatives of difluorophenol, underscores the impact of fluorine atoms on the electronic and photophysical properties of fluorescent dyes. These properties are crucial for applications in fluorescence probes and the study of acidity in different environments (Bañuelos et al., 2008).
Applications in Organic Electronics
In the field of organic electronics, novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and applied as hole-injecting/hole-transporting layers in organic light-emitting devices. These materials demonstrate the influence of fluorinated substituents on improving the performance of electronic devices by modifying their electrical properties (Li et al., 2012).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Relevant Papers The relevant papers for 2-Amino-4,5-difluorophenol are not clearly mentioned in the retrieved sources .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural similarity to other phenolic compounds, it may interact with biological targets through hydrogen bonding or pi-pi interactions .
Biochemical Pathways
Pharmacokinetics
Its physicochemical properties suggest that it may have high gastrointestinal absorption and could permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is around 1.49, suggesting a balance between hydrophilic and lipophilic properties, which could influence its distribution within the body .
Result of Action
The molecular and cellular effects of 2-Amino-4,5-difluorophenol’s action are currently unknown due to the lack of research on this specific compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored at 2-8°C in a dark place under an inert atmosphere , suggesting that it may be sensitive to light, heat, and oxidative conditions .
Properties
IUPAC Name |
2-amino-4,5-difluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVXWABORGVGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372207 |
Source
|
Record name | 2-amino-4,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163734-01-8 |
Source
|
Record name | 2-amino-4,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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